molecular formula C23H20N4O4 B5728097 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide

3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B5728097
M. Wt: 416.4 g/mol
InChI Key: RSXDPRAAUQYPOL-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide, also known as MEH-225, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide exerts its effects through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide are diverse and depend on the specific application. In cancer research, 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's research, 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's and Huntington's disease research, 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from damage and improve motor function.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide is its high purity and yield, which makes it ideal for use in lab experiments. Its diverse range of applications also makes it a valuable tool in various fields of research. However, 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has some limitations, such as its high cost and limited availability, which may restrict its use in some labs.

Future Directions

There are several future directions for 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide research. One potential direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's, Parkinson's, and Huntington's disease. Another direction is to study its mechanism of action in more detail to understand how it exerts its effects on the body. Additionally, researchers could explore the potential of 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide as a tool in neuroscience research to study the role of certain receptors in the brain. Overall, 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has shown great potential in various scientific research applications and is an exciting area of study for future research.

Synthesis Methods

3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoylhydrazide with ethyl 3-aminobenzoate, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final step involves the reaction of the resulting compound with 3-methylbenzoyl chloride. The synthesis method has been optimized to yield high purity and high yield of 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide.

Scientific Research Applications

3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer research, where 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells. 3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide has also shown potential in treating other diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Moreover, it has been used as a tool in neuroscience research to study the role of certain receptors in the brain.

properties

IUPAC Name

3-methyl-N-[3-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-6-3-8-18(12-15)22(28)24-20-10-4-7-17(13-20)16(2)25-26-23(29)19-9-5-11-21(14-19)27(30)31/h3-14H,1-2H3,(H,24,28)(H,26,29)/b25-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDPRAAUQYPOL-PCLIKHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{3-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

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